Meta-trifluoromethylphenyl tert-butyl ether
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Overview
Description
1-(tert-butoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxy)-3-(trifluoromethyl)benzene typically involves the introduction of the tert-butoxy group and the trifluoromethyl group onto the benzene ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl alcohol and trifluoromethylbenzene are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of 1-(tert-butoxy)-3-(trifluoromethyl)benzene may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-butoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(tert-butoxy)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the trifluoromethyl group can enhance its lipophilicity and electron-withdrawing properties. These characteristics make the compound a valuable tool in various chemical transformations and applications .
Comparison with Similar Compounds
- 1-(tert-butoxy)-4-(trifluoromethyl)benzene
- 1-(tert-butoxy)-2-(trifluoromethyl)benzene
- 1-(tert-butoxy)-3-(difluoromethyl)benzene
Uniqueness: 1-(tert-butoxy)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the tert-butoxy and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs .
Properties
CAS No. |
16222-43-8 |
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Molecular Formula |
C11H13F3O |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-5-8(7-9)11(12,13)14/h4-7H,1-3H3 |
InChI Key |
NJIACBGKUBWJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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